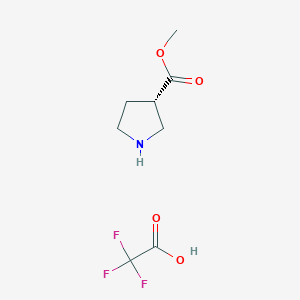

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate

Descripción general

Descripción

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate is a useful research compound. Its molecular formula is C8H12F3NO4 and its molecular weight is 243.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(S)-Methyl pyrrolidine-3-carboxylate 2,2,2-trifluoroacetate is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 1523530-27-9

- Molecular Formula : CHFN\O

- Molecular Weight : 211.17 g/mol

The compound features a pyrrolidine ring substituted with a methyl ester and a trifluoroacetate group, enhancing its lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as an organocatalyst and its interactions with specific enzymes.

Enzyme Inhibition Studies

Research indicates that compounds containing pyrrolidine moieties can act as selective inhibitors for certain enzymes. For example:

- Sphingosine Kinase Inhibition : Pyrrolidine derivatives have been shown to selectively inhibit sphingosine kinases (SphK1 and SphK2), which are crucial in regulating sphingolipid metabolism. The stereochemistry at the α-carbon center significantly affects the inhibitory potency, with (S)-enantiomers generally exhibiting higher activity than their (R)-counterparts .

Organocatalytic Activity

(S)-Methyl pyrrolidine-3-carboxylate has been utilized in organocatalysis, particularly in Michael addition reactions:

- Michael Addition Reactions : The compound has been employed as a catalyst in Michael additions involving various acceptors. For instance, studies demonstrated that it facilitated reactions with high enantiomeric purity and moderate yields, highlighting its effectiveness as a bifunctional organocatalyst .

Case Studies and Research Findings

-

Case Study on SphK Inhibition :

- A study evaluated the inhibitory effects of various pyrrolidine derivatives on SphK1 and SphK2. The results indicated that modifications to the pyrrolidine structure could enhance selectivity and potency against these kinases. The most potent inhibitor exhibited an IC value of approximately 48 nM for SphK1 .

- Organocatalysis Efficiency :

Summary of Biological Activities

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen in this compound participates in SN2 reactions due to its tertiary amine structure. For example:

-

Alkylation : Reacts with alkyl halides (e.g., dibromoethane) under basic conditions (NaH/THF) to form quaternary ammonium salts .

-

Acylation : Forms acylated derivatives when treated with anhydrides or acyl chlorides, as demonstrated in the synthesis of benzyl-protected intermediates .

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Alkylation | NaH, THF | Quaternary ammonium salts | 64–76% |

Ester Hydrolysis and Decarboxylation

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Trifluoroacetic acid (TFA) facilitates ester cleavage, yielding (S)-pyrrolidine-3-carboxylic acid TFA salt .

-

Base-Mediated Decarboxylation : Treatment with Cs₂CO₃ in MeCN at 100°C triggers intramolecular decarboxylation, forming alkylamine derivatives (e.g., 2f with 76% yield) .

Key Mechanistic Pathway for Decarboxylation :

-

Deprotonation by Cs₂CO₃ generates a carboxylate intermediate.

-

Intramolecular nucleophilic attack by the nitrogen leads to CO₂ release.

Salt Exchange and Counterion Effects

The trifluoroacetate counterion influences solubility and reactivity:

-

Counterion Replacement : Reacts with stronger acids (e.g., HCl) to form hydrochloride salts, enhancing crystallinity .

-

Solubility Profile :

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and trifluoroacetic acid .

-

Side Reactions :

Synthetic Protocols

Gram-Scale Synthesis of Alkylamines (Example) :

-

Combine 10 mmol (S)-methyl pyrrolidine-3-carboxylate TFA salt with Cs₂CO₃ (1.5 equiv) in MeCN.

-

Heat at 100°C for 1 hour.

-

Quench with ethyl acetate, purify via silica chromatography (hexanes/EtOAc).

-

Isolate product (2f ) in 76% yield.

Propiedades

IUPAC Name |

methyl (3S)-pyrrolidine-3-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.C2HF3O2/c1-9-6(8)5-2-3-7-4-5;3-2(4,5)1(6)7/h5,7H,2-4H2,1H3;(H,6,7)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZSGCGCUBPXBR-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCNC1.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.